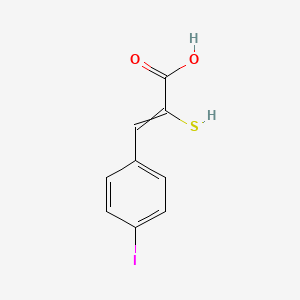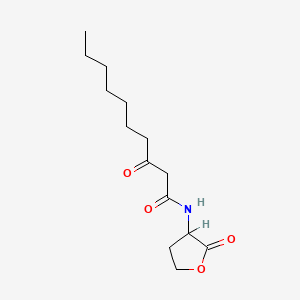
2,4,6-Trifluorostyrene
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
This compound is a monomer used in the preparation of polymers , but its specific biological targets, if any, remain unknown
Mode of Action
As a monomer, it may interact with other compounds to form polymers
Biochemical Pathways
As a monomer, it is primarily used in the synthesis of polymers
Pharmacokinetics
As a monomer, it is primarily used in the synthesis of polymers , and its bioavailability in this context is not well-understood
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,4,6-trifluorobenzaldehyde with a suitable vinylating agent under specific conditions . Another method involves the use of Grignard reagents and tetrafluoroethylene in the presence of a solvent .
Industrial Production Methods
Industrial production of 2,4,6-Trifluorostyrene often involves continuous processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trifluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Polymerization: This compound can undergo polymerization to form polytrifluorostyrene, which has unique properties and applications.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions can be used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are used.
Polymerization: Initiators like radical initiators or catalysts are employed.
Major Products
Substitution Reactions: Products include various substituted styrenes with different functional groups.
Polymerization: The major product is polytrifluorostyrene, which has applications in ion-exchange materials and other advanced materials.
Applications De Recherche Scientifique
2,4,6-Trifluorostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential in drug development and other medical applications.
Industry: It is used in the production of advanced materials, including ion-exchange membranes and other specialized polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trifluorostyrene
- 2,4,5-Trifluorostyrene
- 2,4,6-Tribromostyrene
Uniqueness
2,4,6-Trifluorostyrene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct physical and chemical properties. This positioning allows for unique reactivity patterns and makes it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-ethenyl-1,3,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWFNVNWSYDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)


![(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B3039173.png)
![[(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B3039175.png)




![7-[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine](/img/structure/B3039182.png)
![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)


